3-Chloro-2-(3-methyl-1-piperidinyl)-5-(trifluoromethyl)pyridine
Overview
Description
3-Chloro-2-(3-methyl-1-piperidinyl)-5-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C12H14ClF3N2 and its molecular weight is 278.7 g/mol. The purity is usually 95%.
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Scientific Research Applications
Enzyme Inhibition and Drug Metabolism
Pyridine derivatives have been explored for their role in inhibiting cytochrome P450 isoforms, crucial enzymes involved in drug metabolism. The selectivity of such inhibitors is vital for predicting drug-drug interactions when multiple drugs are coadministered. For example, inhibitors like furafylline and montelukast demonstrate the importance of selectivity for specific CYP isoforms, which is fundamental for safe pharmacotherapy and the development of new drugs (Khojasteh et al., 2011).
Catalysis and Chemical Synthesis
Research has highlighted the utility of pyridine and its derivatives in catalysis, showing their importance in synthesizing complex organic compounds. For instance, hybrid catalysts have been applied to synthesize pyranopyrimidine scaffolds, which are key precursors for the pharmaceutical industry. This underscores the versatility of pyridine derivatives in facilitating chemical reactions that are foundational to medicinal chemistry (Parmar et al., 2023).
Medicinal Applications
The medicinal significance of pyridine derivatives is well-documented, with applications ranging from anticancer and anti-inflammatory agents to chemosensing. Pyridine derivatives have demonstrated various biological activities, making them valuable in drug discovery for treating diseases and in developing diagnostic tools. Their application in creating effective chemosensors for detecting ions and molecules highlights their potential in analytical chemistry (Abu-Taweel et al., 2022).
Agrochemicals
In the field of agrochemistry, pyridine-based compounds have been crucial in developing pesticides, including fungicides and insecticides. The review of Intermediate Derivatization Methods shows how pyridine moieties in agrochemicals lead to novel lead compounds, enhancing the efficiency of discovery processes and meeting the dynamic requirements of agricultural practices (Guan et al., 2016).
Properties
IUPAC Name |
3-chloro-2-(3-methylpiperidin-1-yl)-5-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClF3N2/c1-8-3-2-4-18(7-8)11-10(13)5-9(6-17-11)12(14,15)16/h5-6,8H,2-4,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNIFKJOYZVBQBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801175452 | |
Record name | 3-Chloro-2-(3-methyl-1-piperidinyl)-5-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801175452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220036-31-6 | |
Record name | 3-Chloro-2-(3-methyl-1-piperidinyl)-5-(trifluoromethyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220036-31-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-2-(3-methyl-1-piperidinyl)-5-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801175452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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